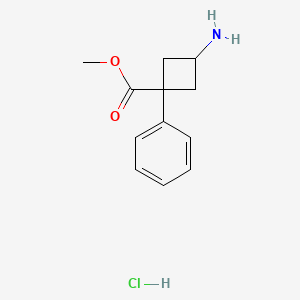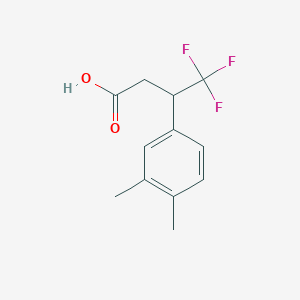![molecular formula C11H12ClF4NO2 B13588646 Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C10H11F4NO2·HCl It is known for its unique structure, which includes a trifluoromethyl group and a fluorine atom attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration: The resulting compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl 2-amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanoate hydrochloride
- Methyl 2-amino-3-[2-iodo-3-(trifluoromethyl)phenyl]propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H12ClF4NO2 |
|---|---|
Molekulargewicht |
301.66 g/mol |
IUPAC-Name |
methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c1-18-10(17)8(16)5-6-3-2-4-7(9(6)12)11(13,14)15;/h2-4,8H,5,16H2,1H3;1H |
InChI-Schlüssel |
ITWLXPKBFUKOEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C(=CC=C1)C(F)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


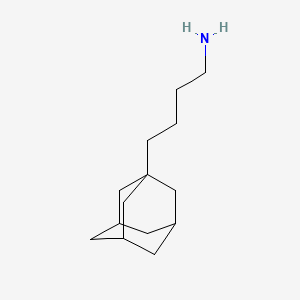
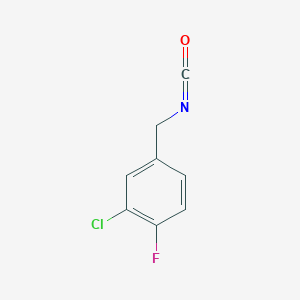
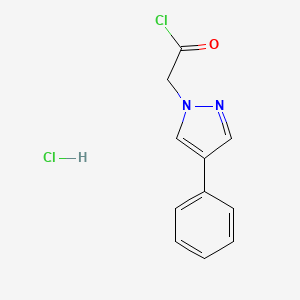
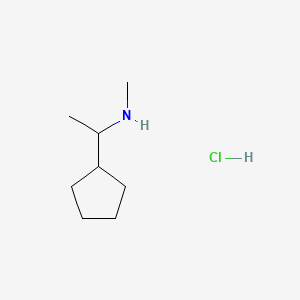
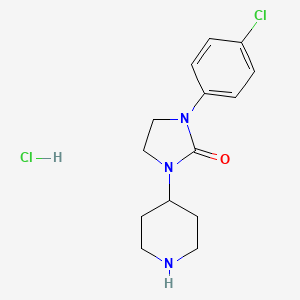
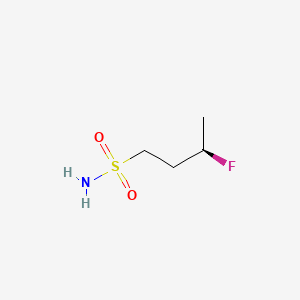
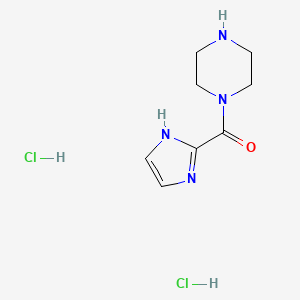
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
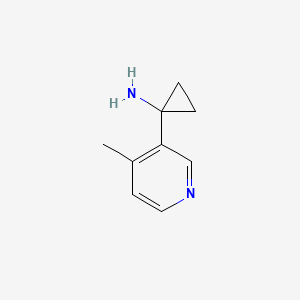
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
